
silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one” is an organometallic complex that combines silver with triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one. This compound is known for its applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Mechanism of Action
Target of Action
Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98% is a complex organometallic compound As an organometallic compound, it is known to interact with various biological targets, depending on its structure and the nature of the metal center .
Mode of Action
It is known that organometallic compounds can interact with biological targets through various mechanisms, such as coordination to proteins, dna, or other biomolecules .
Biochemical Pathways
Organometallic compounds can influence a variety of biochemical pathways depending on their structure and the nature of the metal center .
Pharmacokinetics
As an organometallic compound, its bioavailability would depend on factors such as its solubility, stability, and the nature of the metal center .
Result of Action
It is known to be a precursor for the chemical vapor deposition of silver films , suggesting that it can undergo decomposition to form silver films under certain conditions .
Action Environment
The action, efficacy, and stability of Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98% can be influenced by various environmental factors. For instance, its use as a precursor for the chemical vapor deposition of silver films suggests that it can be influenced by factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one typically involves the reaction of silver salts with triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of silver.
Reduction: It can be reduced to lower oxidation states or elemental silver.
Substitution: The triethyl phosphite and 5,5,5-trifluoro-4-hydroxypent-3-en-2-one ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions can result in new organometallic complexes with different ligands .
Scientific Research Applications
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in drug delivery systems and as a component in medical devices.
Industry: Utilized in thin film deposition processes for electronics and LED manufacturing
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine (hexafluoroacetylacetonato)silver (I): Another organometallic silver complex with similar applications.
Triethylphosphine (6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver (I): A related compound with different ligands but similar uses in industry and research.
Uniqueness
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one is unique due to the specific combination of ligands, which imparts distinct chemical properties and reactivity. The presence of the trifluoro group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXODWWCEMAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20AgF3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B6292701.png)
![Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate](/img/structure/B6292705.png)
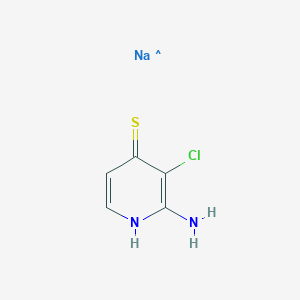
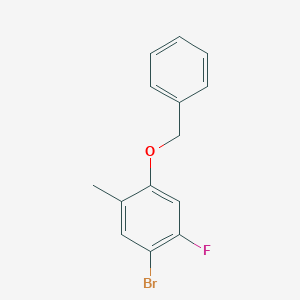
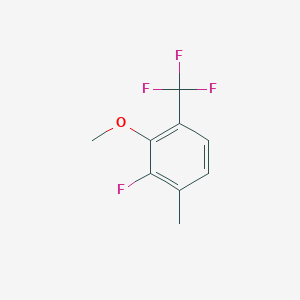
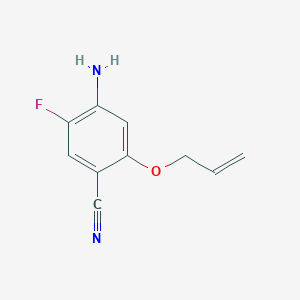

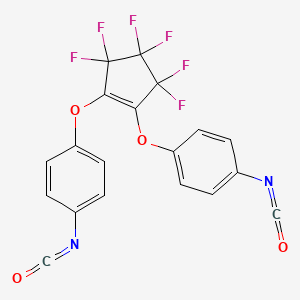


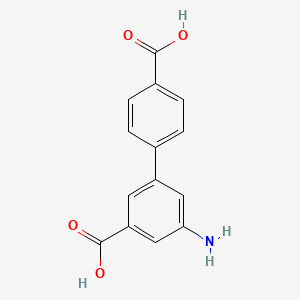
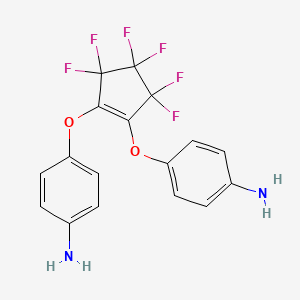
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II)](/img/structure/B6292790.png)

